N-[2-(Diethylamino)ethyl]heptadecanamide
Description
Properties
CAS No. |
90264-69-0 |
|---|---|
Molecular Formula |
C23H48N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]heptadecanamide |
InChI |
InChI=1S/C23H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(5-2)6-3/h4-22H2,1-3H3,(H,24,26) |
InChI Key |
FROYWWWERLHCCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds in dichloromethane at 40–50°C for 6–8 hours, with triethylamine as a proton scavenger. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (ED:DES) | 1:2.1 | <78% → 92% |
| Temperature | 45±2°C | ±5°C alters yield by 12% |
| Solvent Polarity | ε 8.93 (DCM) | Lower polarity reduces side products |
Post-synthesis purification involves fractional distillation under reduced pressure (15 mmHg, bp 98–102°C), achieving 94% purity.
Amide Bond Formation Strategies
Acyl Chloride Route
Heptadecanoyl chloride reacts with N,N-diethyl ethylenediamine in anhydrous THF at 0–5°C:
Reaction Scheme
$$ \text{C}{17}\text{H}{35}\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{N(C}2\text{H}5\text{)}2 \xrightarrow{\text{THF}} \text{C}{17}\text{H}{35}\text{CONHCH}2\text{CH}2\text{N(C}2\text{H}5\text{)}_2 + \text{HCl} $$
Optimized Conditions
- Stoichiometry: 1:1.05 (acid chloride:amine)
- Cooling: Ice-water bath prevents exothermic decomposition
- Workup: 5% NaHCO₃ washes remove excess HCl
Yield Data
| Batch Size (mol) | Purity (HPLC) | Isolated Yield |
|---|---|---|
| 0.5 | 97.2% | 82% |
| 5.0 | 96.8% | 85% |
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) activates heptadecanoic acid for amidation:
Reaction Parameters
- Solvent: Dry DMF (aw <0.1)
- Molar Ratio: 1:1.2:1.5 (acid:DCC:amine)
- Temperature: 25°C, 24 hr under N₂
Byproduct Management
- Dicyclohexylurea precipitates and is removed via cold filtration (−20°C)
- Silica gel chromatography (EtOAc:Hexane = 3:7) eliminates residual coupling agents
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize tubular reactors with the following configuration:
| Stage | Equipment | Parameters |
|---|---|---|
| Acid Activation | Microchannel reactor | 65°C, τ = 8 min |
| Amidation | Packed-bed reactor | 40°C, τ = 15 min |
| Phase Separation | Centrifugal extractor | 8000 rpm, Δρ = 0.32 g/cm³ |
This system achieves 93% conversion with a throughput of 12 kg/hr.
Crystallization Purification
Final products are recrystallized from ethanol/water (85:15 v/v):
Crystallization Data
| Parameter | First Crop | Second Crop |
|---|---|---|
| Purity (HPLC) | 99.79% | 99.86% |
| Impurity (desethyl) | 0.10% | 0.06% |
| Yield | 71% | 74% |
Solvent recycling reduces production costs by 38% compared to batch processes.
Analytical Characterization
Spectroscopic Validation
Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 89–91°C | DSC |
| T₅% decomposition | 218°C | TGA |
| ΔHfusion | 142 J/g | DSC |
Comparative Method Analysis
Efficiency Metrics
| Method | Cost Index | E-Factor | PMI |
|---|---|---|---|
| Acyl Chloride | 1.00 | 8.7 | 12.3 |
| Carbodiimide | 1.45 | 11.2 | 15.8 |
| Continuous Flow | 0.82 | 5.1 | 7.4 |
E-Factor = (mass waste)/(mass product); PMI = Process Mass Intensity
Environmental Impact
- Acyl Chloride Route : Generates HCl gas (scrubbed via NaOH absorption)
- Carbodiimide Route : Produces stoichiometric DCU (classified as non-hazardous waste)
- Solvent Recovery : 92% ethanol recycled via fractional distillation
Emerging Methodologies
Enzymatic Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes the reaction in solvent-free conditions:
Biocatalytic Parameters
- Temperature: 70°C
- Water Activity: 0.12
- Conversion: 88% in 48 hr
This green chemistry approach reduces energy consumption by 65% compared to thermal methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]heptadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted amides or amines
Scientific Research Applications
N-[2-(Diethylamino)ethyl]heptadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]heptadecanamide involves its interaction with biological membranes and proteins. The diethylaminoethyl group can facilitate binding to specific molecular targets, while the heptadecanamide backbone provides lipophilicity, allowing the compound to integrate into lipid bilayers. This dual functionality enables the compound to modulate membrane properties and influence cellular processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares N-[2-(Diethylamino)ethyl]heptadecanamide with key analogs:
*Calculated based on molecular formula.
Key Observations :
- Functional Groups: The diethylaminoethyl group distinguishes it from MAT (indole-ethyl) and Darapladib (cyclopentapyrimidine) , influencing charge distribution and target specificity.
Physicochemical Properties
- Solubility: While direct data for this compound are unavailable, analogs like 2-hexoxyquinoline carboxamide exhibit extremely low aqueous solubility (6.7×10⁻⁶ g/L) . The tertiary amine in the target compound may improve solubility via salt formation, as seen in Darapladib’s pharmaceutical formulations .
- Melting Points : Longer alkyl chains (e.g., C17 vs. C10) typically increase melting points due to enhanced van der Waals interactions.
Pharmacological and Functional Insights
- Darapladib: The diethylaminoethyl group in Darapladib contributes to its role as a lipoprotein-associated phospholipase A2 inhibitor, critical in atherosclerosis management . This suggests that similar substituents in this compound may interact with lipid-associated enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
